6-fluoro-7-methoxyisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family, characterized by the presence of a fluorine atom at the 6-position and a methoxy group at the 7-position of the isoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
This compound can be sourced from various chemical suppliers and is classified as a heterocyclic aromatic compound. Its molecular formula is , with a molecular weight of approximately 193.17 g/mol . The structure features a bicyclic system that includes both nitrogen and oxygen functionalities, making it relevant in drug discovery and development.
The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one typically involves multiple steps, employing various organic reactions:
The molecular structure of 6-fluoro-7-methoxyisoquinolin-1(2H)-one can be represented using its canonical SMILES notation: COC1=C(C=C2C=CNC(=O)C2=C1)F
. This highlights the arrangement of atoms within the compound, including the positioning of functional groups.
6-fluoro-7-methoxyisoquinolin-1(2H)-one can participate in various chemical reactions:
These reactions provide pathways for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 6-fluoro-7-methoxyisoquinolin-1(2H)-one largely depends on its specific biological targets. For instance, if it acts as an enzyme inhibitor, it may bind to an enzyme's active site, preventing substrate binding and inhibiting catalytic activity. The presence of fluorine and methoxy groups can significantly influence its binding affinity and specificity towards biological targets .
Relevant data from studies indicate that modifications to the compound's structure can significantly affect its reactivity and interactions with biological systems .
6-fluoro-7-methoxyisoquinolin-1(2H)-one has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2